![molecular formula C14H18N2O2S2 B2703421 2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1219912-97-6](/img/structure/B2703421.png)
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H18N2O2S2. For a detailed structural analysis, techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods would be required.Scientific Research Applications
Antitumor Activity
Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their antitumor activities. These compounds, showcasing a variety of reactive sites, exhibited high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures highlighted the simplicity and diversity of the produced systems, potentially valuable for further biological investigations (Shams et al., 2010).
Antimicrobial Activity
Research on novel acyclic and heterocyclic dye precursors based on similar molecular structures has indicated significant antimicrobial activity. These compounds were evaluated in vitro for both antibacterial and antifungal activities, showing considerable efficiency against tested organisms. This suggests their potential application in dyeing and textile finishing with antimicrobial properties (Shams et al., 2011).
Insecticidal Activity
The development of innovative heterocycles incorporating a thiadiazole moiety, utilizing a versatile precursor similar to the compound , has demonstrated notable insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of such compounds in agricultural applications to control pest infestations (Fadda et al., 2017).
Anticancer and Anti-inflammatory Properties
Other studies focusing on related structures have revealed promising anticancer and anti-inflammatory properties. For example, derivatives bearing different heterocyclic rings have been synthesized and screened for potential antitumor activity against a broad spectrum of human tumor cell lines, showcasing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). Additionally, benzo[b]thiophene derivatives have exhibited potent anti-inflammatory activity, suggesting their application in the treatment of inflammatory conditions (Radwan et al., 2009).
Mechanism of Action
Target of Action
The compound “2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide” primarily targets two kinases: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .
Mode of Action
“2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide” inhibits both CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN . This dual inhibition is crucial for maintaining the active state of PTEN .
Biochemical Pathways
The action of “2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide” affects the PTEN pathway. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation of PTEN, thereby preserving its tumor suppressor function .
Pharmacokinetics
The compound’s ability to inhibit ck2 and gsk3β at concentrations of 19 μM and 067 μM respectively suggests that it has sufficient bioavailability to exert its effects.
Result of Action
The molecular and cellular effects of “2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide” involve the preservation of PTEN’s tumor suppressor function. By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and deactivation of PTEN . This could potentially lead to a decrease in tumor growth and proliferation.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c17-11-7-3-6-10-13(11)20-14(15-10)16-12(18)8-19-9-4-1-2-5-9/h9H,1-8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYJUFIVQUDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide |
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